

Spectroscopic Analysis of Butyl 3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl 3-hydroxybutanoate*

Cat. No.: *B1580823*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Butyl 3-hydroxybutanoate** ($C_8H_{16}O_3$, Molar Mass: 160.21 g/mol).[1][2] The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on structurally similar compounds, along with experimental Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, followed by a workflow diagram for general spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for **Butyl 3-hydroxybutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following 1H and ^{13}C NMR data are predicted based on the experimental spectrum of the structurally similar compound, **isobutyl 3-hydroxybutanoate**. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted 1H NMR Spectroscopic Data for **Butyl 3-hydroxybutanoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.15	m	1H	H-3
~4.05	t	2H	H-1'
~2.40	m	2H	H-2
~1.60	m	2H	H-2'
~1.40	m	2H	H-3'
~1.20	d	3H	H-4
~0.90	t	3H	H-4'

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Butyl 3-hydroxybutanoate**

Chemical Shift (δ , ppm)	Carbon Atom
~172.5	C-1 (C=O)
~67.8	C-3
~64.5	C-1'
~43.0	C-2
~30.8	C-2'
~22.5	C-4
~19.2	C-3'
~13.7	C-4'

Infrared (IR) Spectroscopy

Note: The following IR data is predicted based on the characteristic absorption frequencies of functional groups and data from the similar compound, ethyl 3-hydroxybutanoate.

Table 3: Predicted IR Spectroscopic Data for **Butyl 3-hydroxybutanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
2960-2870	Strong	C-H Stretch (Alkyl)
~1735	Strong	C=O Stretch (Ester)
~1250	Strong	C-O Stretch (Ester)
~1180	Strong	C-O Stretch (Alcohol)

Mass Spectrometry (MS)

The following fragmentation data is based on the experimental electron ionization (EI) mass spectrum of **Butyl 3-hydroxybutanoate**.[\[1\]](#)

Table 4: Experimental Mass Spectrometry Data for **Butyl 3-hydroxybutanoate**

m/z	Proposed Fragment	Relative Intensity
160	[M] ⁺	Low
103	[M - C ₄ H ₉ O] ⁺	Moderate
87	[M - OC ₄ H ₉] ⁺	High
71	[C ₄ H ₇ O] ⁺	Moderate
57	[C ₄ H ₉] ⁺	High
43	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺	Very High (Base Peak)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **Butyl 3-hydroxybutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

- Accurately weigh approximately 5-20 mg of **Butyl 3-hydroxybutanoate** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
- Transfer the solution into a clean 5 mm NMR tube.

1.2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

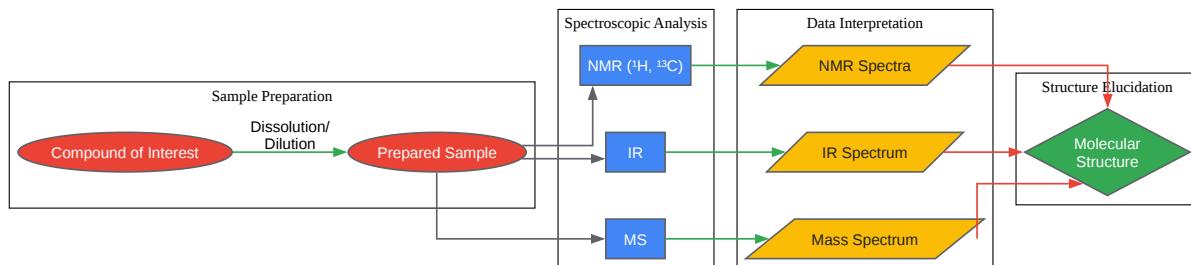
- Ensure the ATR crystal is clean.
- Place a small drop of liquid **Butyl 3-hydroxybutanoate** directly onto the center of the ATR crystal.

2.2. Data Acquisition:

- Obtain a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.1. Sample Preparation:


- Prepare a dilute solution of **Butyl 3-hydroxybutanoate** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low $\mu\text{g/mL}$ to ng/mL range.

3.2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- The molecules are ionized by a high-energy electron beam.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 2. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Butyl 3-hydroxybutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580823#spectroscopic-data-nmr-ir-ms-for-butyl-3-hydroxybutanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com